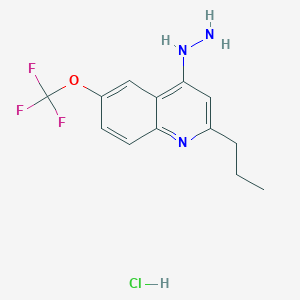
2,7-Bis(4-pyridyl)-9,9-diethylfluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis(4-pyridyl)-9,9-diethylfluorene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of two pyridyl groups attached at the 2 and 7 positions of the fluorene core, with diethyl groups at the 9 position. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
2,7-Bis(4-pyridyl)-9,9-diethylfluorene can be synthesized via a Suzuki coupling reaction. This method involves the reaction of 2,7-dibromo-9,9-diethylfluorene with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a scalable and efficient method for its synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound in industrial settings.
化学反应分析
Types of Reactions
2,7-Bis(4-pyridyl)-9,9-diethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the pyridyl groups to their corresponding amines.
Substitution: The pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include fluorenone derivatives, amine-substituted fluorenes, and various substituted pyridyl derivatives.
科学研究应用
2,7-Bis(4-pyridyl)-9,9-diethylfluorene has a wide range of applications in scientific research:
作用机制
The mechanism by which 2,7-Bis(4-pyridyl)-9,9-diethylfluorene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved include interactions with DNA and other biomolecules, where the compound can intercalate or bind, leading to changes in fluorescence .
相似化合物的比较
Similar Compounds
2,7-Bis(4-pyridyl)fluorene: Lacks the diethyl groups at the 9 position, resulting in different photophysical properties.
2,7-Bis(4-pyridyl)thiazolo[5,4-d]thiazole: Contains a thiazole ring, offering different electronic and structural characteristics.
3,5-Bis(1’,2’,4’-triazol-1’-yl)pyridine: Features triazole groups, leading to distinct coordination chemistry and applications.
Uniqueness
2,7-Bis(4-pyridyl)-9,9-diethylfluorene is unique due to its combination of pyridyl and diethyl groups, which confer specific photophysical properties and reactivity. This makes it particularly valuable in applications requiring precise fluorescence characteristics and chemical stability.
属性
分子式 |
C27H24N2 |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
4-(9,9-diethyl-7-pyridin-4-ylfluoren-2-yl)pyridine |
InChI |
InChI=1S/C27H24N2/c1-3-27(4-2)25-17-21(19-9-13-28-14-10-19)5-7-23(25)24-8-6-22(18-26(24)27)20-11-15-29-16-12-20/h5-18H,3-4H2,1-2H3 |
InChI 键 |
LPNHKDNMNBPTJN-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C2=C(C=CC(=C2)C3=CC=NC=C3)C4=C1C=C(C=C4)C5=CC=NC=C5)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B15344075.png)

![[(1R,2S)-1-(4-aminobenzoyl)oxy-1,2,3,4-tetrahydronaphthalen-2-yl]-dimethylazanium chloride](/img/structure/B15344094.png)







